
1-Ethyl-2-phenylquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-phenylquinazolin-4(1H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. These compounds often exhibit properties such as anti-inflammatory, anticancer, and antimicrobial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-phenylquinazolin-4(1H)-one typically involves the condensation of an anthranilic acid derivative with an appropriate aldehyde or ketone, followed by cyclization. Common reagents used in the synthesis include:
- Anthranilic acid
- Ethyl iodide
- Benzaldehyde
The reaction conditions often involve heating the reactants in the presence of a catalyst such as acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-phenylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to form corresponding alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions on the aromatic ring using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid
Reduction: Sodium borohydride, ethanol
Substitution: Halogens (chlorine, bromine), concentrated sulfuric acid
Major Products Formed
- Quinazolinone N-oxide
- Quinazolinone alcohol derivatives
- Halogenated quinazolinone derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-phenylquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(1H)-one: Lacks the ethyl group at the 1-position.
1-Methyl-2-phenylquinazolin-4(1H)-one: Has a methyl group instead of an ethyl group at the 1-position.
1-Ethyl-2-methylquinazolin-4(1H)-one: Has a methyl group instead of a phenyl group at the 2-position.
Uniqueness
1-Ethyl-2-phenylquinazolin-4(1H)-one is unique due to the presence of both an ethyl group at the 1-position and a phenyl group at the 2-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other quinazolinone derivatives.
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-ethyl-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C16H14N2O/c1-2-18-14-11-7-6-10-13(14)16(19)17-15(18)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI Key |
NKJWSAHVFUJFFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)N=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


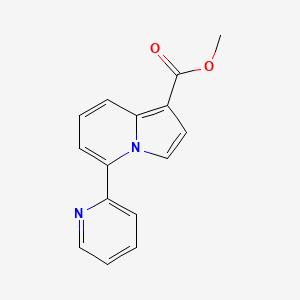
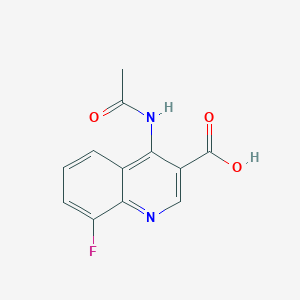


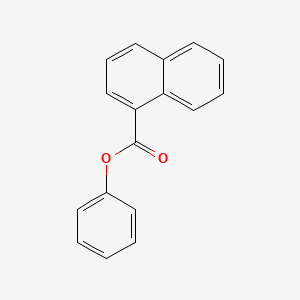
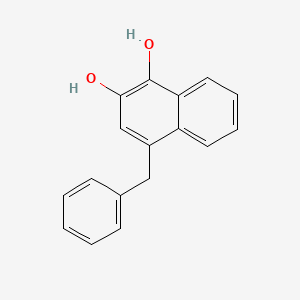
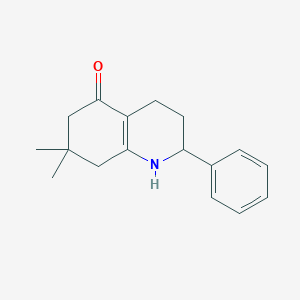




![1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11863397.png)


